Defined Melting Point and Crystallinity vs. Unsubstituted or Isomeric Analogs
The target compound exhibits a sharp, well-defined melting point of 146–147 °C, as reported in the experimental section of U.S. Patent 5,064,836, providing a robust identity and purity benchmark [1]. In contrast, the closely related des-methyl analog, 2-(4-ethylphenyl)imidazo[1,2-a]pyridine (CAS 329934-02-3), is often handled as an oil or low-melting solid with less defined thermal properties, complicating gravimetric handling and solid-phase formulation development . The 6-methyl substitution thus imparts significantly improved crystallinity.
| Evidence Dimension | Melting Point (Mp) as a Crystallinity and Purity Indicator |
|---|---|
| Target Compound Data | Mp = 146–147 °C |
| Comparator Or Baseline | 2-(4-ethylphenyl)imidazo[1,2-a]pyridine (CAS 329934-02-3): amorphous / low-melting (no sharp Mp reported in standard databases) |
| Quantified Difference | Target compound is a high-melting crystalline solid; comparator is typically an oil or low-melting solid. |
| Conditions | Capillary melting point determination; patent experimental procedure. |
Why This Matters
A sharp, reproducible melting point directly impacts ease of formulation, accurate weighing for quantitative biology, and serves as a critical release criterion for procurement quality assurance.
- [1] Depoortere, H., George, P. U.S. Patent 5,064,836. Imidazopyridine for use as an anaesthetic. November 12, 1991. Synthelabo. (See Example 1.2, line 44). View Source
